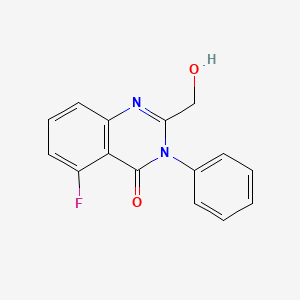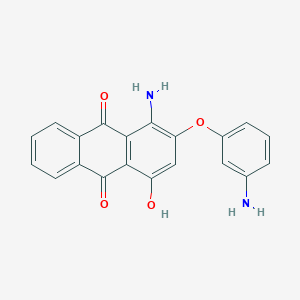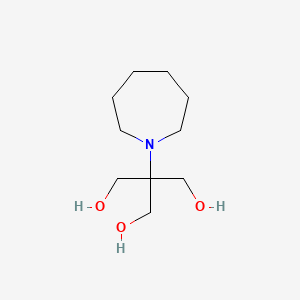![molecular formula C6H10N2O B13133840 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro ring and a heptanone moiety. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in drug design .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one typically involves the use of azabicyclo[1.1.0]butyl intermediates. A robust and mild flow technology-assisted two-step protocol has been developed for its synthesis. This method ensures high molecular rigidity and predictable vectorization, which are crucial for enhancing drug-likeness and target selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of flow chemistry and strain-release techniques from azabicyclo[1.1.0]butanes are promising approaches for scalable production .
化学反应分析
Types of Reactions
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, N-ethyl-N,N-diisopropylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing molecular rigidity and target selectivity.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of advanced materials and chemical intermediates
作用机制
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. Its spirocyclic structure allows it to act as a bioisostere, mimicking the behavior of piperazine and other similar compounds. This interaction can enhance drug-likeness, reduce toxicity, and improve clinical success .
相似化合物的比较
Similar Compounds
- 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
- 2-Cyclopropyl-1-[(2S,3R)-6-(2-fluorobenzyl)-2-(hydroxymethyl)-3-phenyl-1,6-diazaspiro[3.3]hept-1-yl]ethanone
- 1-Oxa-2,6-diazaspiro[3.3]heptane
Uniqueness
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one stands out due to its unique spirocyclic structure, which provides high molecular rigidity and predictable vectorization. This makes it a valuable scaffold in drug design, offering advantages over traditional non-strained heterocycles .
属性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
2-methyl-2,6-diazaspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C6H10N2O/c1-8-4-6(5(8)9)2-7-3-6/h7H,2-4H2,1H3 |
InChI 键 |
CEONBAVRISLWCO-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2(C1=O)CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
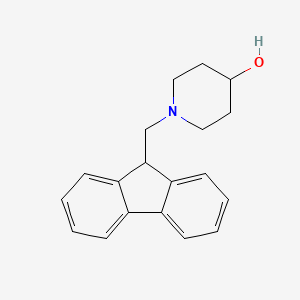
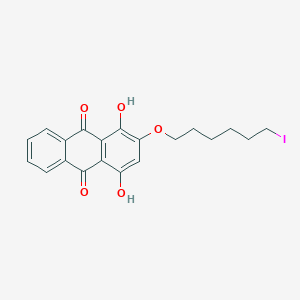
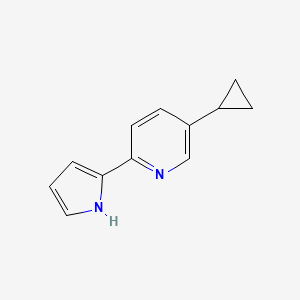
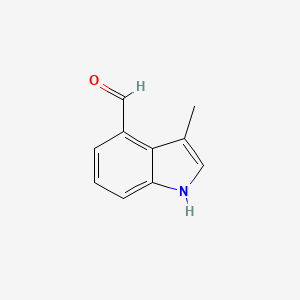
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)

![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

